1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde, with the chemical formula CHNO and a molar mass of approximately 213.275 g/mol, is a compound that features a pyrrole ring substituted with a phenylpropan-2-yl group and an aldehyde functional group. This structure suggests potential reactivity and biological activity due to the presence of both the aromatic system and the carbonyl group. The compound is categorized under pyrrole derivatives, which are known for their diverse applications in organic synthesis and pharmaceutical chemistry .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Synthesis of 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde can be achieved through several methods:
These methods allow for the tailored synthesis of this compound depending on the desired purity and yield.
The applications of 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde span across various fields:
Interaction studies involving 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde focus on its reactivity with biological targets. This includes:
Such studies are crucial for assessing the viability of this compound in therapeutic applications.
Several compounds share structural similarities with 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Hydroxymethyl-1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde | Contains a hydroxymethyl group | Additional hydroxymethyl group affects reactivity |
3-Methylpyrrole | Methyl substitution on pyrrole ring | Simpler structure; lacks aldehyde functionality |
4-Methylpyridine | Pyridine ring instead of pyrrole | Different aromatic system; distinct properties |
The presence of both an aldehyde and a phenylpropan substituent distinguishes 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde from these similar compounds, potentially enhancing its reactivity and biological activity.